Ethyl itaconate

説明

モノエチルイタコン酸は、特定の菌類によって産生される天然化合物であるイタコン酸のエステル誘導体です。免疫代謝の分野において特に、さまざまな化学的および生物学的プロセスにおける役割で知られています。

2. 製法

合成経路と反応条件: モノエチルイタコン酸は、イタコン酸とエタノールのエステル化によって合成できます。反応は通常、硫酸などの酸触媒を使用してエステル化プロセスを促進します。反応は還流条件下で行われ、イタコン酸のモノエチルイタコン酸への完全な変換を保証します。

工業生産方法: 工業的な設定では、モノエチルイタコン酸の生産は同じエステル化プロセスに従いますが、より大規模に行われます。反応は、収率と純度を最適化するために、連続撹拌と制御された温度で、大型反応器で行われます。次に、製品は蒸留または再結晶によって精製され、未反応の出発物質と副生成物が除去されます。

準備方法

Synthetic Routes and Reaction Conditions: Monoethyl itaconate can be synthesized through the esterification of itaconic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of itaconic acid to monothis compound.

Industrial Production Methods: In an industrial setting, the production of monothis compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

化学反応の分析

反応の種類: モノエチルイタコン酸は、以下を含むさまざまな化学反応を起こします。

酸化: モノエチルイタコン酸は、イタコン酸またはその他の酸化誘導体を生成するために酸化できます。

還元: 還元反応は、モノエチルイタコン酸を対応するアルコール誘導体に変換できます。

置換: モノエチルイタコン酸のエステル基は、求核置換反応を受けることができ、異なるエステル誘導体の生成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンまたはアルコールなどの求核剤は、酸性または塩基性条件下で使用できます。

生成される主要な製品:

酸化: イタコン酸およびその他の酸化誘導体。

還元: モノエチルイタコン酸のアルコール誘導体。

置換: 使用した求核剤に応じて、さまざまなエステル誘導体。

科学的研究の応用

Immunomodulation

Ethyl itaconate has been identified as a potent immunomodulator. Research indicates that it can influence macrophage polarization and enhance anti-inflammatory responses. For instance, itaconate derivatives are known to activate nuclear factor E2-related factor 2 (Nrf2), which plays a significant role in cellular defense against oxidative stress and inflammation .

Case Study: Acute Lung Injury

A recent study highlighted the potential of this compound in treating acute lung injury (ALI). The compound was shown to induce autophagy and shift macrophage polarization towards an anti-inflammatory M2 phenotype, thus mitigating inflammation and promoting recovery .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Itaconate and its derivatives have demonstrated the ability to inhibit the growth of various pathogens by targeting key metabolic pathways essential for bacterial survival.

Data Table: Antimicrobial Efficacy of this compound

Therapeutic Potential in Inflammatory Diseases

Studies have indicated that this compound can be used as a therapeutic agent in various inflammatory diseases due to its ability to modulate immune responses and reduce oxidative stress.

Case Study: Inflammatory Bowel Disease (IBD)

Research has shown that this compound can mitigate symptoms associated with IBD by regulating inflammatory cytokine production and promoting epithelial barrier integrity .

作用機序

モノエチルイタコン酸は、さまざまな分子標的と経路を通じて効果を発揮します。

免疫応答の調節: コハク酸脱水素酵素を阻害し、トリカルボン酸回路に影響を与え、炎症を抑制します.

抗酸化作用: 核因子エリスロイド2関連因子2経路を活性化し、抗酸化遺伝子の発現を強化します.

シグナル伝達: モノエチルイタコン酸は、ATF3-IκBζ軸やインターフェロン遺伝子の刺激因子経路などのシグナル伝達経路を調節し、抗炎症作用と免疫調節作用に貢献します.

6. 類似の化合物との比較

モノエチルイタコン酸は、ジメチルイタコン酸や4-オクチルイタコン酸などの他のイタコン酸誘導体と比較されます。

ジメチルイタコン酸: モノエチルイタコン酸とは異なり、ジメチルイタコン酸は2つのエステル基を持ち、疎水性が高く、極性が低くなります.

4-オクチルイタコン酸: この誘導体は、より長いアルキル鎖を持ち、膜透過性を高め、特定の生物学的用途でより効果的になります.

類似化合物:

- ジメチルイタコン酸

- 4-オクチルイタコン酸

- イタコン酸

モノエチルイタコン酸は、親水性と疎水性のバランスがとれており、研究や産業におけるさまざまな用途で汎用性があります。

類似化合物との比較

- Dimethyl itaconate

- 4-Octyl itaconate

- Itaconic acid

Monothis compound stands out due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications in research and industry.

生物活性

Ethyl itaconate, a derivative of itaconate, has garnered attention in recent years for its potential biological activities, particularly in the fields of immunology, antimicrobial action, and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is an α,β-unsaturated dicarboxylic acid that shares structural similarities with itaconate. It is known for its electrophilic properties, which allow it to interact with various biological molecules. The compound is primarily studied for its role in modulating immune responses and its potential therapeutic applications in inflammatory diseases.

Immunomodulatory Effects

This compound has been shown to influence macrophage polarization and cytokine production. Research indicates that itaconate derivatives can shift macrophages from a pro-inflammatory (M1) phenotype to an anti-inflammatory (M2) phenotype by inhibiting key metabolic pathways.

- Inhibition of Glycolysis : this compound inhibits glycolysis by targeting enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and aldolase A (ALDOA). This metabolic reprogramming leads to reduced inflammatory responses in macrophages .

- Activation of Nrf2 Pathway : this compound activates the nuclear factor E2-related factor 2 (Nrf2) pathway through alkylation of Kelch-like ECH-associated protein 1 (Keap1), promoting antioxidant responses and enhancing cellular resistance to oxidative stress .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Its mechanism includes:

- Inhibition of Isocitrate Lyase : The compound inhibits isocitrate lyase (ICL), a critical enzyme in the glyoxylate shunt that many pathogens utilize for growth. This inhibition has been demonstrated against Mycobacterium tuberculosis and Salmonella enterica, effectively limiting their virulence .

- Impact on Biofilm Formation : this compound has been shown to affect biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, enhancing susceptibility to host immune responses .

Table 1: Summary of Biological Activities of this compound

Case Study: this compound in Acute Lung Injury

A recent study explored the effects of this compound in models of acute lung injury (ALI). The findings suggested that this compound treatment led to:

- Decreased Inflammation : Reduction in inflammatory markers and improved lung function.

- Enhanced Macrophage Function : Promotion of anti-inflammatory macrophage polarization.

- Protection Against Oxidative Stress : Increased levels of antioxidants due to Nrf2 activation .

Future Directions

The biological activity of this compound presents promising avenues for therapeutic development. Its dual role as an immunomodulator and antimicrobial agent makes it a candidate for treating inflammatory diseases and infections. Further research is needed to explore:

- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.

特性

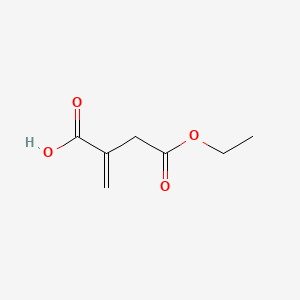

IUPAC Name |

4-ethoxy-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTAGBVNSDJDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347462 | |

| Record name | beta-Monoethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57718-07-7 | |

| Record name | beta-Monoethyl itaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Monoethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoethyl Itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-MONOETHYL ITACONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4O02U3EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Monoethyl Itaconate (MEI) primarily used for in research?

A1: Monothis compound (MEI) is frequently employed as a monomer in the production of various polymers. Research highlights its use in synthesizing Poly(monothis compound) (PMEI), a polymer that exhibits intriguing properties for potential applications. [, , , ]

Q2: What makes the polymerization of MEI unique compared to other similar molecules?

A2: Unlike some alkyl itaconates, bulk polymerization of MEI is characterized as a precipitation polymerization because the resulting PMEI is insoluble in its monomer. []

Q3: Can PMEI interact with other polymers, and if so, how?

A4: Yes, PMEI can form interpolymer complexes with other polymers like Poly(N-vinyl-2-pyrrolidone) (PVP). This interaction is influenced by the solvent used and is characterized by strong hydrogen bonding between the polymers. [, ]

Q4: What applications do copolymers containing MEI show promise in?

A5: Poly(acrylamide-co-monothis compound) (A/MEI) hydrogels have been investigated for their potential in controlled drug delivery systems, particularly for the release of cytarabine. [] Additionally, copolymers of poly(ethylene glycol) monomethacrylate (PEGMA) and MEI have demonstrated potential for drug delivery applications, particularly for Methotrexate (MTX), by influencing swelling properties and drug release profiles. []

Q5: Can MEI be used to modify the properties of other polymers, and how?

A6: Incorporating MEI as a comonomer with acrylonitrile has shown potential in enhancing the properties of resulting copolymers for carbon fiber production. The presence of MEI, along with methyl acrylate, influences the thermal properties and morphology of these copolymers, making them suitable for carbon fiber applications. []

Q6: Does MEI share similar metabolic and immunological effects with its parent compound, Itaconic Acid?

A8: Research suggests that, unlike itaconic acid, MEI is not readily converted into intracellular itaconate within macrophages. While both impact macrophage function, MEI and its derivative, 4-octyl itaconate (4OI), induce a strong electrophilic stress response, contrasting with itaconate and 4-monothis compound (4EI), which exhibit a distinct influence on cytokine production. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。